2-Chlorobenzaldehyde oxime

Description

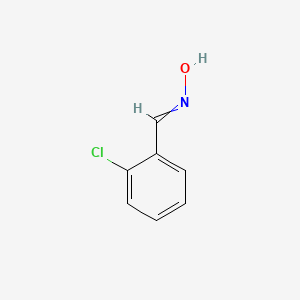

2-Chlorobenzaldehyde oxime (C₇H₆ClNO, CAS 3717-28-0) is a halogen-substituted oxime derivative widely utilized as an intermediate in organic synthesis and pharmaceutical manufacturing. Structurally, it consists of a benzaldehyde backbone substituted with a chlorine atom at the ortho position and an oxime (–CH=N–OH) functional group. The compound is synthesized via the condensation of 2-chlorobenzaldehyde with hydroxylamine, as demonstrated in the preparation of benzimidazole derivatives .

Crystallographic studies reveal that (E)-2-chlorobenzaldehyde oxime adopts a planar conformation with a dihedral angle of 1.75° between the aromatic ring and the oxime moiety, stabilized by intramolecular N–H···O hydrogen bonds (Table 1) . The bond lengths for N1–O1 and C7–N1 are 1.402 Å and 1.266 Å, respectively, with intermolecular O–H···N interactions forming a R₂²(6) hydrogen-bonding motif . These structural features contribute to its stability and reactivity in catalytic applications, such as iridium-catalyzed para-selective C–H borylation, where it achieves 86% yield under optimized conditions .

Properties

IUPAC Name |

N-[(2-chlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIVKDWRLLMSEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3717-28-0 | |

| Record name | 2-Chlorobenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-chlorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

-

Reactants : 2-Chlorobenzaldehyde (2 mmol), NHOH·HCl (2 mmol), and sodium acetate (3 mmol) as a base.

-

Solvent : Ethanol or water.

-

Temperature : Reflux (78°C for ethanol or 100°C for water).

-

Time : 2–4 hours.

The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the oxime (Figure 1). A critical drawback of this method is the potential over-oxidation of the oxime to nitro compounds under prolonged heating, necessitating precise reaction control.

Solvent-Free Mechanochemical Grinding

A groundbreaking advancement in oxime synthesis involves solvent-free mechanochemical grinding, which eliminates the need for volatile organic solvents and reduces reaction times to minutes.

Protocol

-

Reactants : 2-Chlorobenzaldehyde (2 mmol), NHOH·HCl (2 mmol), and sodium carbonate (NaCO, 3 mmol).

-

Equipment : Mortar and pestle or ball mill.

-

Time : 2 minutes of grinding.

This method leverages mechanical energy to accelerate the reaction, with NaCO neutralizing HCl generated during the process, driving the equilibrium toward product formation. Comparative studies show that omitting NaCO reduces yields to 12%, underscoring its role as a critical base.

Advantages Over Classical Methods

-

Efficiency : 95% yield in 2 minutes vs. 85–90% in 2–4 hours.

-

Sustainability : No solvent waste.

-

Scalability : Adaptable to industrial-scale ball mills.

Comparative Analysis of Methods

| Method | Conditions | Time | Yield | Solvent | Byproducts |

|---|---|---|---|---|---|

| Classical Acid-Catalyzed | Reflux, HCl/NaOAc, ethanol | 2–4 hours | 85–90% | Ethanol | Nitro compounds (trace) |

| Mechanochemical Grinding | Room temp, NaCO, grinding | 2 minutes | 95% | None | None |

| Microwave-Assisted | 120°C, microwave irradiation | 25–90 min | 88–93% | Optional | Minimal |

The mechanochemical method outperforms others in yield, time, and environmental impact, making it the preferred industrial choice.

Reaction Mechanism and Kinetic Insights

The oximation of 2-chlorobenzaldehyde follows a two-step mechanism:

-

Nucleophilic Addition : Hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Dehydration : The intermediate loses water to generate the oxime (Figure 1).

Base catalysts like NaCO deprotonate hydroxylamine, increasing its nucleophilicity, while acid catalysts protonate the carbonyl oxygen, polarizing the C=O bond. Kinetic studies of the grinding method suggest that mechanical force disrupts crystal lattices, enhancing reactant mobility and collision frequency.

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol or hexane. Key characterization data includes:

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Hydrolysis to 2-Chlorobenzaldehyde

The oxime group undergoes cleavage under mild oxidative conditions to regenerate the parent aldehyde. A notable method employs N-bromophthalimide (NBPI) in acetone/water at room temperature or reflux, yielding 2-chlorobenzaldehyde without overoxidation to carboxylic acids . This reaction is chemoselective, preserving alcohol functional groups in mixed systems .

Reaction Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NBPI | Acetone/H₂O | RT/Reflux | High |

Reduction to 2-Chlorobenzylamine

The oxime group is reduced to a primary amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reaction provides access to 2-chlorobenzylamine, a precursor for pharmaceuticals and agrochemicals .

Mechanistic Insight

-

Step 1 : Nucleophilic attack by hydride on the electrophilic imine carbon.

Substitution at the Chlorine Atom

The chlorine substituent undergoes nucleophilic aromatic substitution (NAS) with alkoxide or amine nucleophiles. For example, reaction with sodium methoxide replaces chlorine with a methoxy group .

Example Reaction

Cyclization to Isoxazole Derivatives

In the presence of diethyl acetylenedicarboxylate, this compound forms isoxazole carboxylates via 1,3-dipolar cycloaddition . These heterocycles are valuable in drug discovery.

Product Characterization

-

Methyl 3-(2-chlorophenyl)isoxazole-4,5-dicarboxylate : Synthesized in a one-pot reaction .

-

¹H NMR Data : Distinct peaks confirm regioselectivity (e.g., δ 7.42–7.63 ppm for aromatic protons) .

Coordination with Metal Ions

The oxime group acts as a bidentate ligand, forming stable complexes with transition metals like Cu(II) and Fe(III). These complexes are studied for catalytic and magnetic properties .

Key Applications

Data Tables

Table 2: NMR Data for this compound

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H) | 7.42–7.44 | q |

| Aromatic (1H) | 7.56–7.58 | m |

| Oxime (OH) | 11.44 | s |

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Drug Intermediates

2-Chlorobenzaldehyde oxime serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. For instance, the oxime derivative can undergo further transformations to yield active pharmaceutical ingredients (APIs) that exhibit therapeutic effects against pain and inflammation .

Case Study: Anti-Inflammatory Agents

Research has demonstrated that derivatives of this compound can be synthesized to produce compounds with enhanced anti-inflammatory properties. Studies indicate that modifications to the oxime structure can lead to increased potency and selectivity towards specific biological targets .

Agricultural Chemicals

Formulation of Agrochemicals

In agriculture, this compound is utilized in formulating herbicides and pesticides . Its chemical structure allows it to enhance the efficacy of crop protection products, thereby improving agricultural yield and sustainability .

Example: Herbicide Development

The compound has been employed in developing new herbicides that target specific weed species while minimizing impact on crop plants. This selectivity is crucial for integrated pest management strategies .

Analytical Chemistry

Reagent in Chemical Analysis

this compound acts as a reagent in analytical chemistry for detecting aldehydes and ketones. Its ability to form stable derivatives facilitates accurate quantification and identification of these functional groups in various samples .

Application: Chromatographic Techniques

In chromatography, the oxime can be used to derivatize carbonyl compounds, enhancing their detectability and separation efficiency during analysis. This application is particularly valuable in environmental monitoring and quality control processes .

Organic Synthesis

Facilitator of Complex Molecule Formation

The compound is extensively used in organic synthesis reactions, where it aids in constructing complex molecules. Its reactivity allows for various transformations, making it a valuable building block in synthetic organic chemistry .

Example: C–H Functionalization Reactions

Recent studies have explored the use of this compound in C–H functionalization reactions, demonstrating its effectiveness in regioselective borylation processes that yield valuable intermediates for further chemical synthesis .

Material Science

Development of Polymers and Resins

In material science, this compound contributes to developing polymers and resins with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications .

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug intermediates for anti-inflammatory agents | Improved therapeutic efficacy |

| Agricultural Chemicals | Herbicides and pesticides | Enhanced crop protection and yield |

| Analytical Chemistry | Reagent for detecting aldehydes/ketones | Accurate analysis and quantification |

| Organic Synthesis | Building block for complex molecules | Versatile reactivity leading to diverse products |

| Material Science | Polymers and resins | Enhanced mechanical properties |

Mechanism of Action

The mechanism of action of o-chlorobenzaldoxime involves its reactivity towards nucleophiles and electrophiles. The presence of the oxime group and the chlorine atom makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation.

Comparison with Similar Compounds

Structural and Crystallographic Differences

2,6-Dichlorobenzaldehyde Oxime

- Substituent Effects : The presence of two chlorine atoms at the 2- and 6-positions introduces steric hindrance, resulting in a twisted conformation. The oxime fragment forms dihedral angles of 53.83° and 42.99° with the benzene ring, contrasting sharply with the near-planar structure of 2-chlorobenzaldehyde oxime .

- Hydrogen Bonding : Unlike the R₂²(6) motif in this compound, 2,6-dichloro derivatives form dimeric structures via O–H···N bonds linked through inversion centers (Fig. 2 in ).

3-Chlorobenzaldehyde Oxime

- Regiochemical Impact : The meta-chloro substitution alters electronic properties, reducing the electron-withdrawing effect on the oxime group compared to the ortho isomer. This may influence reactivity in electrophilic substitution reactions.

(E)-4-Chloronicotinaldehyde Oxime

- Heterocyclic Backbone : Replacing the benzene ring with a pyridine system enhances nitrogen-based coordination, making it more suitable for metal-catalyzed reactions.

Table 1: Structural Parameters of Selected Oximes

Catalytic Borylation

- This compound exhibits high efficiency in Ir-catalyzed C–H borylation (86% yield), attributed to the oxime’s ability to act as a directing group . In contrast, benzaldehyde derivatives without oxime protection show lower reactivity due to poor regioselectivity .

Biological Activity

2-Chlorobenzaldehyde oxime, a derivative of benzaldehyde, has garnered attention in scientific research due to its diverse biological activities. This compound is primarily recognized for its roles in antimicrobial, insecticidal, and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and synthesizing relevant data.

Chemical Structure and Properties

This compound has the chemical formula CHClNO and features a chlorinated aromatic ring with an oxime functional group. The structural representation can be summarized as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 155.58 g/mol

- Appearance : White solid

- Melting Point : Approximately 60°C

NMR Spectroscopy Data

The compound exhibits distinctive peaks in NMR spectroscopy, which are critical for its characterization:

| Peak (δ) | Multiplicity | Assignment |

|---|---|---|

| 7.42-7.44 | q | Aromatic protons |

| 7.56-7.58 | m | Aromatic proton |

| 8.15 | s | Oxime proton |

| 11.44 | s | Hydroxyl proton |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In a study conducted by Biosynth, it was noted that this compound effectively inhibits the growth of this pathogen, suggesting potential applications in tuberculosis treatment .

Insecticidal Activity

The compound has been evaluated for its insecticidal properties. According to findings from various studies, oxime derivatives generally demonstrate effective insecticidal activity with low toxicity profiles. The mechanism is believed to involve disruption of metabolic processes in insects, making them suitable candidates for developing new pesticides .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

- Antimicrobial Efficacy : A study published in Biosynth demonstrated the compound's effectiveness against various bacterial strains, including resistant strains of M. tuberculosis .

- Insecticidal Testing : Research highlighted the compound's efficacy against common agricultural pests, showcasing its potential as a natural pesticide alternative .

- Synthesis and Biological Evaluation : A recent study focused on synthesizing novel oxime derivatives from 2-Chlorobenzaldehyde and evaluating their biological properties, revealing enhanced activity profiles compared to traditional pesticides .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chlorobenzaldehyde oxime, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of 2-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions (pH 9–11) . Key parameters include temperature control (25–40°C) and stoichiometric excess of hydroxylamine (1.2–1.5 equivalents) to maximize yield. Post-reaction purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. How can ¹H and ¹³C NMR spectroscopy confirm the structural identity of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals at δ 8.37 ppm (s, 1H, oxime proton), 7.83–7.81 ppm (dd, 1H, aromatic), 7.52–7.38 ppm (multiple dd, 3H, aromatic substituents) .

- ¹³C NMR : Peaks at δ 144.99 ppm (C=N oxime), 132.64–127.26 ppm (aromatic carbons) .

- Validation : Compare with reference spectra and monitor the absence of aldehyde proton (δ ~10 ppm) to confirm complete oxime formation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Storage : Protect from light and air (store under nitrogen at 2–8°C) .

- Decomposition Risks : Avoid strong oxidizers (e.g., KMnO₄) and heat (>100°C), which may release HCl gas .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. What are the dominant degradation pathways of this compound under environmental conditions, and how are degradation products characterized?

- Methodological Answer :

- Photodegradation : UV irradiation cleaves the oxime C=N bond, yielding 2-chlorobenzaldehyde and hydroxylamine derivatives. Monitor via GC-MS (m/z 139 for 2-chlorobenzaldehyde) .

- Hydrolysis : In aqueous media (pH < 5), acid-catalyzed hydrolysis regenerates 2-chlorobenzaldehyde. Use HPLC-DAD (λ = 254 nm) to track degradation kinetics .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify intermediates .

Q. How do catalytic systems enhance the reactivity of this compound in organic transformations?

- Methodological Answer :

- Oxidation Catalysis : CoFe₂O₄ nanoparticles with Oxone® oxidize this compound derivatives to carboxylic acids (e.g., 2-chlorobenzoic acid) in water, achieving >85% yield .

- Reduction : Pd/C (10% wt) under H₂ (1 atm) reduces the oxime to 2-chlorobenzylamine, requiring strict moisture control to avoid deactivation .

- Mechanistic Insights : Use DFT calculations to study transition states in catalytic cycles .

Q. What analytical strategies resolve co-elution issues when quantifying this compound in complex matrices?

- Methodological Answer :

- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with splitless injection and EI ionization. Use SIM mode (m/z 155 for oxime, m/z 139 for aldehyde) to enhance specificity .

- HPLC : A C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water = 60:40, 1 mL/min) achieves baseline separation (RT = 6.2 min) .

- Validation : Follow ICH Q2(R1) guidelines for LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) .

Q. How does the chlorophenyl group influence the nucleophilic substitution reactivity of this compound?

- Methodological Answer :

- Substitution Reactions : The chlorine atom at the ortho position directs nucleophiles (e.g., amines) via resonance stabilization of the transition state. Kinetic studies (pseudo-first-order conditions) show higher reactivity in polar aprotic solvents (DMF > MeCN) .

- Leaving Group Effects : Compare with nitro- or methoxy-substituted analogs to quantify electronic effects on reaction rates .

Key Literature Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.